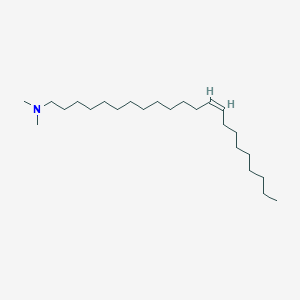
3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in is a complex organic compound with a unique structure that includes multiple functional groups such as phosphates, amines, and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Key steps include:
Formation of the Core Structure: This involves the condensation of appropriate starting materials under controlled conditions to form the backbone of the molecule.
Functional Group Introduction: Specific reagents and catalysts are used to introduce the phosphate, amine, and ester groups. This may involve reactions such as phosphorylation, amidation, and esterification.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Catalyst Selection: Efficient catalysts are used to accelerate reactions and improve selectivity.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s phosphate and amine groups are particularly important for its binding to enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,innersalt,4-oxide
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,innersalt
Uniqueness
Compared to similar compounds, 3,5,9-Trioxa-4-phosphapentacosan-1-aminium-10-14C,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,in stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in research and industrial applications where such properties are desired.
Properties
CAS No. |
112015-19-7 |
|---|---|
Molecular Formula |
C26H52NO8P |
Molecular Weight |
539.667 |
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1/i26+2 |
InChI Key |
XPAXRSJGGFVTFM-RDTUGCKQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)
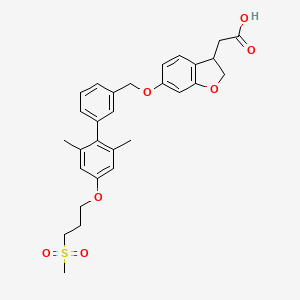
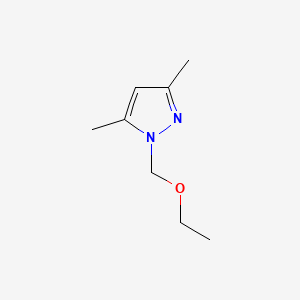
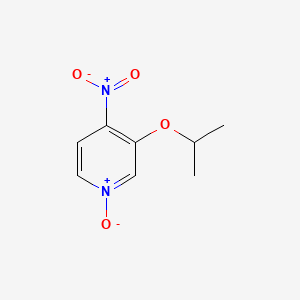
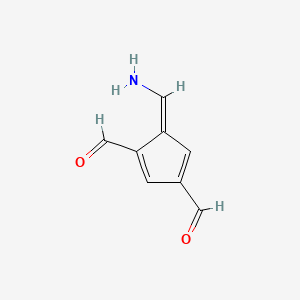
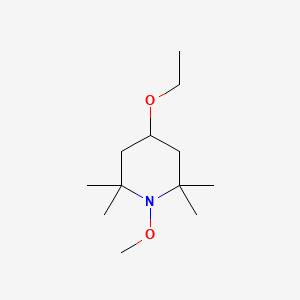
![6-Fluoro-1-(fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570513.png)
